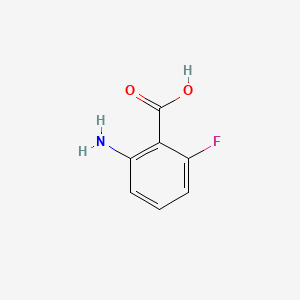

2-Amino-6-fluorobenzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-6-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSFZKWMVWPDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963006 | |

| Record name | 2-Amino-6-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434-76-4 | |

| Record name | 2-Amino-6-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-6-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Amino-6-fluorobenzoic acid, also known as 6-fluoroanthranilic acid, is a fluorinated aromatic compound of significant interest in various scientific fields. Its unique structural features, including an amino group and a fluorine atom ortho to a carboxylic acid, make it a versatile building block in medicinal chemistry, chemical synthesis, and material science. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of derivative molecules.[1][2] This document provides a comprehensive overview of its chemical properties, spectroscopic data, reactivity, and applications, serving as a technical resource for professionals in research and development.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 434-76-4 | [1][3][4] |

| Molecular Formula | C₇H₆FNO₂ | [1][3][4] |

| Molecular Weight | 155.13 g/mol | [1][3][4] |

| Appearance | White to yellow or brown crystalline powder | [1][3][4][5] |

| Melting Point | 167-169 °C | [1][3][4] |

| Boiling Point | 223.67 °C (estimate) to 325.9°C at 760 mmHg | [3][4] |

| Density | 1.3021 g/cm³ (estimate) to 1.43 g/cm³ | [3][4] |

| Solubility | Soluble in Methanol | [3][4] |

| pKa | 4.01 ± 0.10 (Predicted) | [3] |

| LogP | 1.57 | [4] |

| Flash Point | 150.9 °C | [4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

| Spectroscopy Type | Description |

| ¹H NMR | Proton NMR spectra are available for structural elucidation.[6] |

| ¹³C NMR | Carbon NMR spectra provide information on the carbon framework.[6] |

| IR | Infrared spectroscopy helps identify functional groups (amino, carboxyl, C-F bonds).[6] |

| Mass Spectrometry | Provides data on the mass-to-charge ratio, confirming the molecular weight.[6] |

Reactivity and Applications

This compound is a key intermediate due to its reactive functional groups. The amino group can be acylated or diazotized, while the carboxylic acid can undergo esterification or amidation. The fluorine atom enhances the chemical and biological properties of synthesized molecules.

Key Application Areas:

-

Pharmaceutical Development : It is a critical synthon for constructing monofluorinated heterocycles.[3][7] It serves as an intermediate in the synthesis of various pharmaceuticals, including novel benzamides with neuroleptic activity, anti-inflammatory agents, antimicrobial compounds, and analgesics.[1][3][4][7]

-

Chemical Synthesis : It is used as a precursor for other valuable chemical intermediates, such as 2-fluoro-6-iodobenzoic acid and 5-fluoro-2-methyl-3,1-benzoxazin-4-one.[3][7]

-

Material Science : The compound is incorporated into polymers to improve thermal stability and mechanical strength, making it valuable for producing durable, high-performance materials.[1][2]

-

Biochemical Research : It is employed in the development of fluorescent probes for biological imaging, enabling researchers to visualize cellular processes with high specificity.[1][2] It is also used in studies of enzyme activity and protein interactions.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. lbaochemicals.com [lbaochemicals.com]

- 5. This compound CAS 434-76-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. This compound(434-76-4) 1H NMR spectrum [chemicalbook.com]

- 7. This compound, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

6-Fluoroanthranilic acid CAS number 434-76-4

An In-Depth Technical Guide to 6-Fluoroanthranilic Acid (CAS 434-76-4)

Introduction

6-Fluoroanthranilic acid, also known as 2-Amino-6-fluorobenzoic acid, is an aromatic organic compound with the CAS number 434-76-4.[1][2][3] Structurally, it is a derivative of anthranilic acid featuring a fluorine atom at the 6-position of the benzene (B151609) ring. This strategic placement of a highly electronegative fluorine atom significantly influences the molecule's electronic properties, reactivity, and biological interactions, making it a valuable and versatile building block in medicinal chemistry, material science, and chemical research.[2][4][5]

This technical guide provides a comprehensive overview of 6-Fluoroanthranilic acid, detailing its physicochemical properties, spectroscopic data, synthesis protocols, key applications, and safety information. The content is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of 6-Fluoroanthranilic acid are summarized below. It typically appears as a light yellow to brown crystalline powder and is soluble in methanol.[2][3][6]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 434-76-4 | [1][2][3] |

| Molecular Formula | C₇H₆FNO₂ | [1][2][3] |

| Molecular Weight | 155.13 g/mol | [1][2][3] |

| Appearance | Light yellow to brown crystalline solid/powder | [2][3][6] |

| Melting Point | 167-169 °C | [2][3][6] |

| Boiling Point | 325.9°C at 760 mmHg (Predicted) | [3] |

| Density | 1.43 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in methanol | [3][6] |

| pKa | 4.01 ± 0.10 (Predicted) | [6] |

| LogP | 1.57 | [3] |

Table 2: Spectroscopic Data

While specific spectral data can vary with instrumentation and conditions, the following provides a general overview. Mass spectrometry is a common method for determining fluorobenzoic acids in various samples.[7][8][9]

| Spectroscopy | Data |

| ¹H NMR | Expected signals for aromatic protons and amine/carboxylic acid protons. Chemical shifts are influenced by the fluorine and amino substituents. |

| ¹³C NMR | Expected signals for seven distinct carbon atoms, including the carboxyl carbon and fluorinated aromatic carbon. |

| IR Spectroscopy | Characteristic absorptions are expected for O-H (carboxylic acid, broad), N-H (amine), C=O (carbonyl), C-F, and aromatic C=C and C-H bonds.[10] |

| Mass Spectrometry | Exact Mass: 155.03825660 g/mol .[1] |

Synthesis and Experimental Protocols

6-Fluoroanthranilic acid can be synthesized via several routes. A common and effective method involves the reduction of the corresponding nitro compound, 2-nitro-6-fluorobenzoic acid.

Experimental Protocol: Synthesis via Nitro Reduction

This protocol describes the reduction of 2-nitro-6-fluorobenzoic acid using iron powder in the presence of an ammonium (B1175870) chloride catalyst.

Materials:

-

2-nitro-6-fluorobenzoic acid (16.6 g)

-

Iron powder (14 g)

-

Ammonium chloride (5 g)

-

Water (100 mL)

-

Suitable organic solvent for extraction (e.g., Ethyl Acetate)

-

Reaction vessel equipped with a stirrer and heating mantle

Procedure:

-

Charge a reaction vessel with 100 mL of water, 14 g of iron powder, and 5 g of ammonium chloride.

-

Heat the mixture with stirring to approximately 75°C.

-

Gradually add 16.6 g of 2-nitro-6-fluorobenzoic acid to the vessel. The rate of addition should be controlled to maintain the reaction temperature below 77°C.

-

After the addition is complete, maintain the reaction mixture at 75°C for 2 hours with continuous stirring.

-

Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent.

-

Filter the mixture to remove iron residues.

-

Separate the organic layer from the aqueous layer.

-

Perform rotary evaporation on the organic layer to remove the solvent.

-

The resulting product is a yellow solid of 6-Fluoroanthranilic acid. A typical yield is around 80.9%.[11]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 6-Fluoroanthranilic acid.

Applications in Research and Development

The unique structure of 6-Fluoroanthranilic acid, with its amino, carboxyl, and fluoro groups, makes it a highly versatile intermediate.[2][5] The fluorine atom enhances reactivity and can improve the pharmacological properties of derivative molecules, such as metabolic stability and binding affinity.[2][4][12]

Key Application Areas:

-

Pharmaceutical Synthesis: It is a crucial intermediate for synthesizing a range of pharmaceuticals, including anti-inflammatory, analgesic, and neuroleptic agents.[2][3][13] It is a known building block for novel benzamide (B126) derivatives and other heterocyclic compounds.[3][6][13]

-

Biochemical Research: The compound is used to create fluorescent probes for biological imaging, enabling researchers to visualize cellular processes with high specificity.[2][4]

-

Material Science: It can be incorporated into polymers to enhance thermal stability and other mechanical properties, leading to the production of more durable materials.[2][4]

-

Agrochemicals: It serves as an intermediate in the preparation of various pesticides and herbicides.

Logical Relationship Diagram: Role as a Chemical Intermediate

Caption: Applications of 6-Fluoroanthranilic acid as a versatile intermediate.

Safety and Handling

6-Fluoroanthranilic acid is classified as an irritant. Proper safety precautions must be observed during handling to avoid contact with skin and eyes and to prevent inhalation.

Table 3: GHS Hazard and Precautionary Information

| Category | Information | Reference |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [14] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [14][15] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. Recommended storage temperature: 0-8 °C. | [2][14] |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, N95 dust mask (US). |

Conclusion

6-Fluoroanthranilic acid (CAS 434-76-4) is a pivotal chemical synthon with significant utility across multiple scientific disciplines. Its fluorinated aromatic structure provides a unique combination of reactivity and functionality that is highly valued in the synthesis of complex molecules. For professionals in drug development, it offers a reliable scaffold for creating novel therapeutic agents with potentially enhanced pharmacological profiles. Its applications in material science and as a tool for biochemical research further underscore its importance as a versatile chemical intermediate. Adherence to appropriate safety protocols is essential when handling this compound.

References

- 1. CAS 434-76-4 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. chemimpex.com [chemimpex.com]

- 3. lbaochemicals.com [lbaochemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Cas 434-76-4,this compound | lookchem [lookchem.com]

- 7. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. IR _2007 [uanlch.vscht.cz]

- 11. Page loading... [guidechem.com]

- 12. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 14. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

Solubility Profile of 2-Amino-6-fluorobenzoic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Amino-6-fluorobenzoic acid (CAS 434-76-4), a key building block in the synthesis of various pharmaceutical compounds. Understanding the solubility of this compound in different organic solvents is critical for its effective use in medicinal chemistry, process development, and formulation studies. While specific quantitative solubility data for this compound is not extensively available in the public domain, this guide offers an illustrative solubility profile based on data from structurally related compounds and general solubility principles for aminobenzoic acids. Additionally, a detailed experimental protocol for determining solubility via the reliable shake-flask method is provided.

Illustrative Solubility Data

The following table summarizes the estimated solubility of this compound in a range of common organic solvents at ambient temperature. This data is illustrative and derived from the known solubility of structurally similar compounds, such as 2-Amino-5-fluorobenzoic acid, and the general trend of aminobenzoic acids being more soluble in polar organic solvents[1]. It is strongly recommended that researchers determine the precise solubility for their specific experimental conditions.

| Solvent | Solvent Class | Estimated Solubility ( g/100 mL) |

| Methanol | Alcohol | Soluble[2][3] |

| Ethanol | Alcohol | ~2.0[4] |

| Acetone | Ketone | Moderately Soluble |

| Ethyl Acetate | Ester | Slightly Soluble |

| Toluene | Hydrocarbon | Sparingly Soluble |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | ~3.0[4] |

| Dimethylformamide (DMF) | Amide | ~3.0[4] |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent[5][6][7][8].

Objective: To determine the saturation solubility of this compound in various organic solvents at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the solid and dissolved compound is achieved[5][8]. The equilibration time may need to be optimized.

-

-

Sample Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound[9][10][11].

-

A calibration curve must be prepared using standard solutions of this compound of known concentrations in the same solvent.

-

The solubility is then calculated from the determined concentration and the dilution factor.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. lbaochemicals.com [lbaochemicals.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. enamine.net [enamine.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Small Molecule HPLC [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

Spectroscopic Analysis of 6-Fluoroanthranilic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-Fluoroanthranilic acid (CAS No: 434-76-4), a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of published experimental spectra, this document combines data from the National Institute of Standards and Technology (NIST) with predicted spectroscopic values based on established principles of nuclear magnetic resonance and infrared spectroscopy.

Molecular Structure and Properties

-

Systematic Name: 2-Amino-6-fluorobenzoic acid

-

Molecular Formula: C₇H₆FNO₂

-

Molecular Weight: 155.13 g/mol

-

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The following tables present the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for 6-Fluoroanthranilic acid, typically recorded in a solvent like DMSO-d₆.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The chemical shifts are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing fluoro (-F) and carboxylic acid (-COOH) groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 7.30 - 7.50 | t | ~ 8.0 | 1H | H-4 |

| ~ 6.80 - 7.00 | d | ~ 8.0 | 1H | H-5 |

| ~ 6.60 - 6.80 | d | ~ 8.5 | 1H | H-3 |

| ~ 5.0 - 7.0 | br s | - | 2H | -NH₂ |

| ~ 12.0 - 13.0 | br s | - | 1H | -COOH |

Note: Chemical shifts are predictions and may vary based on solvent and concentration. The protons of the amine and carboxylic acid groups are exchangeable and may appear as broad singlets.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to display seven unique signals, corresponding to the seven carbon atoms in the molecule. The fluorine atom will cause splitting of the signals for the carbons it is directly attached to (C-6) and those nearby (C-1, C-5).

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 168 - 170 | C-7 (C=O) |

| ~ 160 - 163 (d, ¹JCF ≈ 245 Hz) | C-6 |

| ~ 150 - 152 | C-2 |

| ~ 133 - 135 (d) | C-4 |

| ~ 118 - 120 (d) | C-5 |

| ~ 110 - 112 (d) | C-3 |

| ~ 108 - 110 (d) | C-1 |

Note: Chemical shifts are predictions. The 'd' indicates a doublet due to C-F coupling.

Predicted ¹⁹F NMR Data

A proton-decoupled ¹⁹F NMR spectrum will show a single signal for the fluorine atom attached to the aromatic ring.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ -110 to -125 | Ar-F |

Note: The chemical shift is referenced to a standard like CFCl₃.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-Fluoroanthranilic acid in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~250 ppm) and a longer acquisition time (several hundred to thousands of scans) are typically required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a specific fluorine probe or by tuning a broadband probe to the ¹⁹F frequency. A spectral width of ~200 ppm is common.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm for ¹H and ¹³C NMR.

Infrared (IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups within a molecule based on the absorption of infrared radiation, which induces molecular vibrations.

Predicted IR Absorption Data

The following table lists the expected characteristic absorption bands for 6-Fluoroanthranilic acid.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Medium |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid (-COOH) | Strong, Broad |

| ~ 1680 - 1710 | C=O Stretch | Carboxylic Acid (-COOH) | Strong |

| ~ 1600 - 1620 | N-H Bend | Primary Amine (-NH₂) | Medium |

| ~ 1580, 1470 | C=C Stretch | Aromatic Ring | Medium-Strong |

| ~ 1250 - 1350 | C-O Stretch | Carboxylic Acid (-COOH) | Strong |

| ~ 1200 - 1280 | C-F Stretch | Aryl Fluoride | Strong |

| ~ 900 - 675 | C-H Bend | Aromatic (out-of-plane) | Strong |

Experimental Protocol for FT-IR Spectroscopy (Solid Sample)

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount (~10-20 mg) of 6-Fluoroanthranilic acid in a few drops of a volatile solvent (e.g., acetone (B3395972) or methanol).

-

Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin solid film of the sample on the plate.[1]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the clean, empty sample compartment.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Electron Ionization (EI) Mass Spectrometry Data

The following data is derived from the electron ionization mass spectrum of 6-Fluoroanthranilic acid available from the NIST Mass Spectrometry Data Center.[1]

| m/z | Relative Intensity (%) | Tentative Fragment Assignment |

| 155 | ~ 85 | [M]⁺ (Molecular Ion) |

| 137 | ~ 100 (Base Peak) | [M - H₂O]⁺ |

| 109 | ~ 75 | [M - H₂O - CO]⁺ or [M - COOH - H]⁺ |

| 82 | ~ 30 | C₆H₄N⁺ or C₅H₂F⁺ |

Experimental Protocol for GC-MS

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. Benzoic acids are often derivatized to increase their volatility.

-

Derivatization: React 6-Fluoroanthranilic acid with a derivatizing agent (e.g., BF₃ in methanol) to convert the carboxylic acid to its methyl ester.[2] This step enhances volatility for gas chromatography.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the derivatized sample solution into the GC inlet.

-

The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column (e.g., a DB-5ms column).

-

A temperature program is used to separate the components, starting at a low temperature and ramping up to a higher temperature.

-

-

MS Detection (Electron Ionization):

-

As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.

-

References

An In-depth Technical Guide to 2-Amino-6-fluorobenzoic acid: Synonyms, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-fluorobenzoic acid, a fluorinated derivative of anthranilic acid, is a versatile building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique electronic properties, conferred by the presence of a fluorine atom on the benzene (B151609) ring, enhance its utility as a precursor for a variety of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of its synonyms, chemical and physical properties, and key applications, with a focus on its role in synthetic methodologies.

Synonyms and Identifiers

This compound is known by several alternative names in chemical literature and commercial catalogs. While it does not have specific trade names as a marketed end-product, it is identifiable by the following chemical synonyms and registration numbers.

| Identifier Type | Value |

| Systematic Name | This compound |

| Common Synonyms | 6-Fluoroanthranilic acid[1][2][3], 6-Fluoro-2-aminobenzoic acid[1], 2-fluoro-6-aminobenzoic acid[4] |

| CAS Number | 434-76-4[3] |

| Molecular Formula | C₇H₆FNO₂[3] |

| Molecular Weight | 155.13 g/mol [3] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. The following table summarizes its key quantitative data.

| Property | Value | Source |

| Melting Point | 170 °C | [3] |

| Boiling Point | 223.67 °C | [3] |

| Appearance | White to orange to green crystalline powder | |

| Solubility | Soluble in methanol | |

| Storage | Store at 2°C - 8°C, keep under inert gas: Nitrogen | [3] |

Applications in Research and Development

This compound serves as a critical intermediate in the synthesis of a range of molecules with significant applications:

-

Pharmaceutical Development: It is a key precursor for anti-inflammatory and analgesic drugs[2]. Notably, it is used in the preparation of casein kinase 1ε (CK1ε) inhibitors, a target of interest in cancer research and the regulation of circadian rhythms[1]. It also serves as an intermediate for bradykinin (B550075) B1 receptor antagonists[4].

-

Fluorescent Probes: The compound is utilized in the creation of fluorescent probes for biological imaging, enabling the visualization of cellular processes with high specificity[2].

-

Biochemical Research: It is employed in the study of enzyme activity and protein interactions, offering insights into metabolic pathways[2].

-

Materials Science: Incorporation of this molecule into polymers can enhance their thermal stability and mechanical properties[2].

Experimental Protocols

Detailed methodologies for the synthesis of and using this compound are essential for reproducible research. Below are selected experimental protocols.

Synthesis of this compound from 6-Fluoro-2-nitrobenzoic Acid

This protocol details the reduction of 6-fluoro-2-nitrobenzoic acid to produce this compound[1].

Materials:

-

6-Fluoro-2-nitrobenzoic acid (1.85g, 10mmol)

-

Molybdenum dioxide (25.6mg, 0.2mmol)

-

Activated carbon (76.8mg)

-

Anhydrous ethanol (B145695) (30ml)

-

Hydrazine (B178648) hydrate (B1144303) (1.25g, 20mmol)

-

Ethyl acetate (B1210297) (20mL)

-

Water (10ml)

Procedure:

-

To a 50ml three-necked flask, add 1.85g of 6-fluoro-2-nitrobenzoic acid, 25.6mg of molybdenum dioxide, 76.8mg of activated carbon, and 30ml of anhydrous ethanol.

-

At room temperature, add 1.25g of hydrazine hydrate dropwise.

-

Allow the reaction to proceed for 7 hours at room temperature. Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Filter the reaction mixture.

-

Concentrate the filtrate.

-

Add 20mL of ethyl acetate and 10ml of water to the concentrated residue.

-

Extract the organic phase and then concentrate it to obtain the final product.

Expected Yield: 1.5g of pale yellow solid (96.8% yield) with an HPLC purity of 99.6%[1].

Synthesis of 2-Nitro-6-fluorobenzoic Acid from 2-Nitro-6-fluorobenzonitrile

This protocol describes the conversion of 2-nitro-6-fluorobenzonitrile to 2-nitro-6-fluorobenzoic acid, a precursor for this compound[4].

Materials:

-

2-Nitro-6-fluorobenzonitrile (21.5g)

-

Concentrated sulfuric acid (5.3mL)

-

Water (10.6mL + 10mL + 10mL)

-

Sodium nitrite (B80452) (8.28g)

-

Copper sulfate (B86663) (2.15g)

-

Sodium phosphate (B84403) (8.8g)

-

Organic solvent for extraction

-

Petroleum ether

Procedure:

-

In a reaction vessel, combine 10.6 mL of water and 5.3 mL of concentrated sulfuric acid.

-

Add 21.5 g of 2-nitro-6-fluorobenzonitrile while maintaining the temperature between -5 to 0°C.

-

Slowly add a solution of 8.28 g of sodium nitrite in 10 mL of water.

-

After the formation of the diazonium salt, add 2.15 g of copper sulfate and heat the mixture to 35°C.

-

Slowly add a solution of 8.8 g of sodium phosphate in 10 mL of water, ensuring the temperature does not exceed 37°C.

-

Maintain the reaction at 35°C for 1 hour.

-

Pour the reaction mixture into a large volume of water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water multiple times and then separate the layers.

-

Remove the solvent by rotary evaporation.

-

Perform a final extraction with petroleum ether and rotary evaporate to obtain the product.

Expected Yield: 3.6 g of yellow, powder-like 2-nitro-6-fluorobenzoic acid (16.4% yield)[4].

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its nitro precursor, providing a clear visual guide for the experimental process.

Caption: Workflow for the synthesis of this compound.

References

The Emergence of a Key Building Block: A Technical Guide to 2-Amino-6-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-fluorobenzoic acid, also known as 6-fluoroanthranilic acid, is a fluorinated aromatic compound that has garnered significant attention in the scientific community, particularly in the realms of pharmaceutical development and material science. Its strategic placement of an amino group, a carboxylic acid, and a fluorine atom on the benzene (B151609) ring imparts unique chemical properties, making it a versatile synthon for the synthesis of a wide array of complex molecules. This technical guide provides an in-depth overview of the discovery, history, physicochemical properties, synthesis, and applications of this important chemical intermediate.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its application in chemical synthesis and drug design.

| Property | Value | Reference |

| Molecular Formula | C₇H₆FNO₂ | [1][2] |

| Molecular Weight | 155.13 g/mol | [1][2] |

| CAS Number | 434-76-4 | [1][2] |

| Melting Point | 167-169 °C | [1][2] |

| Boiling Point | 223.67 °C (estimate) | [1] |

| Density | 1.3021 g/cm³ (estimate) | [1] |

| pKa | 4.01 ± 0.10 (Predicted) | [1] |

| Appearance | Yellow to brown crystalline powder | [1] |

| Solubility | Soluble in Methanol | [1] |

Historical Development and Synthesis

While the precise moment of the initial discovery of this compound is not readily apparent from early literature, its history is intrinsically linked to the broader development of organofluorine chemistry. The introduction of fluorine into organic molecules has been a pivotal strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The synthesis of fluorinated anthranilic acids, therefore, became an area of significant interest.

Several synthetic routes to this compound have been developed over time, reflecting the evolution of synthetic methodologies. Early approaches often involved multi-step processes, while more contemporary methods focus on efficiency and scalability.

Key Synthetic Pathways

A number of synthetic strategies have been reported for the preparation of this compound. The following diagram illustrates some of the common starting materials and intermediates.

References

Methodological & Application

Application Note: A Two-Step Synthesis of 2-Amino-6-fluorobenzoic Acid from 2,6-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and high-yielding two-step protocol for the synthesis of 2-Amino-6-fluorobenzoic acid, a valuable intermediate in the pharmaceutical and agrochemical industries. The synthesis commences with the ammonolysis of commercially available 2,6-difluorobenzonitrile (B137791) to produce 2-amino-6-fluorobenzonitrile (B142694), which is subsequently hydrolyzed under basic conditions to afford the final product. This method offers a clear and efficient pathway utilizing readily available reagents and standard laboratory techniques.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules. Its structural features make it an important precursor for the development of novel therapeutic agents and agrochemicals. The presented protocol provides a reliable method for the preparation of this compound from 2,6-difluorobenzonitrile, a readily accessible starting material. The synthesis is divided into two distinct reactions: a nucleophilic aromatic substitution (ammonolysis) followed by a nitrile hydrolysis.

Overall Reaction Scheme

Caption: Overall synthetic route from 2,6-difluorobenzonitrile.

Experimental Protocols

Step 1: Synthesis of 2-amino-6-fluorobenzonitrile via Ammonolysis

This procedure outlines the nucleophilic aromatic substitution of a fluorine atom with an amino group on the 2,6-difluorobenzonitrile ring.

Materials:

-

2,6-difluorobenzonitrile

-

Ammonia (B1221849) (aqueous solution or gas)

-

Ethanol (B145695) (optional, as solvent)

-

Methylene (B1212753) chloride (for extraction)

-

Sodium sulfate (B86663) (for drying)

-

Sealed reaction vessel (e.g., autoclave or high-pressure reactor)

-

Rotary evaporator

-

In a sealed reaction vessel, combine 2,6-difluorobenzonitrile (1.0 eq) with a solution of ethanol saturated with ammonia or a concentrated aqueous ammonia solution (a significant molar excess of ammonia is recommended, e.g., 10-20 eq).

-

Seal the vessel and heat the reaction mixture to 100-140°C.

-

Maintain the reaction at this temperature with stirring for 6-10 hours.

-

After the reaction is complete, cool the vessel to room temperature.

-

If a solid precipitate has formed, it can be collected by filtration. Otherwise, the reaction mixture is concentrated under reduced pressure to remove the solvent and excess ammonia.

-

The crude product is then taken up in methylene chloride and washed three times with water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed using a rotary evaporator to yield 2-amino-6-fluorobenzonitrile.

Step 2: Synthesis of this compound via Hydrolysis

This protocol describes the hydrolysis of the nitrile functionality of 2-amino-6-fluorobenzonitrile to a carboxylic acid.

Materials:

-

2-amino-6-fluorobenzonitrile

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Ethanol (optional)

-

Hydrochloric acid (HCl) for acidification

-

Methylene chloride or other suitable organic solvent (for extraction)

-

Rotary evaporator

Procedure: [1]

-

Dissolve 2-amino-6-fluorobenzonitrile (1.0 eq) in an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 10-20% w/v). The use of a co-solvent such as ethanol may be beneficial.

-

Stir the reaction mixture at a temperature between 15°C and 30°C.

-

Monitor the reaction progress (e.g., by TLC or LC-MS) for 6-15 hours.

-

Upon completion, cool the reaction mixture in an ice bath.

-

Carefully acidify the mixture to a pH of 3-4 with hydrochloric acid. The product will precipitate out of the solution.

-

The precipitated this compound can be collected by filtration and washed with cold water.

-

Alternatively, the product can be extracted from the acidified aqueous phase with a suitable organic solvent. The combined organic extracts are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.

Data Presentation

| Step | Starting Material | Product | Reagents | Conditions | Yield | Purity | Reference |

| 1 | 2,6-difluorobenzonitrile | 2-amino-6-fluorobenzonitrile | Ammonia | 100°C, 10 hours, sealed vessel | 99% | High | [1] |

| 1 | 2,6-difluorobenzonitrile | 2-amino-6-fluorobenzonitrile | Ammonia, Ethanol | 140°C, 6 hours, sealed vessel | N/A | N/A | [2] |

| 2 | 2-amino-6-fluorobenzonitrile | This compound | NaOH or KOH (aq) | 15-30°C, 6-15 hours | Good | High | [1] |

Experimental Workflow Visualization

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

This synthesis should be carried out by trained personnel in a well-ventilated fume hood.

-

The ammonolysis step involves heating a sealed vessel and generates high pressure. Ensure the reaction vessel is appropriate for the conditions and take all necessary safety precautions.

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Ammonia is corrosive and has a strong odor. Use in a well-ventilated area.

-

Strong acids and bases are used. Handle with care to avoid burns.

Conclusion

The described two-step synthesis provides an effective and high-yielding route to this compound from 2,6-difluorobenzonitrile. The protocols are straightforward and utilize standard laboratory equipment and reagents, making this method suitable for both academic research and process development in the pharmaceutical and agrochemical industries.

References

Laboratory Scale Synthesis of 6-Fluoroanthranilic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory-scale protocol for the synthesis of 6-fluoroanthranilic acid, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is achieved through the reduction of commercially available 6-fluoro-2-nitrobenzoic acid. This application note outlines two common and effective reduction methods: catalytic hydrogenation and chemical reduction using tin(II) chloride. The protocols include step-by-step experimental procedures, quantitative data, and safety precautions.

Introduction

6-Fluoroanthranilic acid is a key building block in the synthesis of a variety of biologically active molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, making this intermediate highly sought after in drug discovery and development. The most straightforward and common laboratory-scale synthesis involves the reduction of the nitro group of 6-fluoro-2-nitrobenzoic acid. This document presents two reliable methods to achieve this transformation.

Synthesis Pathway

The general synthetic pathway for the preparation of 6-fluoroanthranilic acid from 6-fluoro-2-nitrobenzoic acid is depicted below.

Caption: General reaction scheme for the synthesis of 6-Fluoroanthranilic acid.

Experimental Protocols

Two primary methods for the reduction of 6-fluoro-2-nitrobenzoic acid are detailed below.

Method A: Catalytic Hydrogenation

This method employs hydrogen gas and a palladium on carbon (Pd/C) catalyst. It is a clean and efficient method, often providing high yields and purity.

Materials and Equipment:

-

6-Fluoro-2-nitrobenzoic acid

-

10% Palladium on carbon (Pd/C)

-

Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)

-

Hydrogen gas supply

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Filtration apparatus (e.g., Buchner funnel with Celite® or a similar filter aid)

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation vessel, dissolve 6-fluoro-2-nitrobenzoic acid (1.0 eq) in methanol or ethanol.

-

Carefully add 10% Pd/C (typically 5-10 mol% of palladium).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm or use a balloon) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent (methanol or ethanol).

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 6-fluoroanthranilic acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate (B1210297)/hexanes).

Method B: Tin(II) Chloride Reduction

This method utilizes tin(II) chloride dihydrate in the presence of a strong acid, typically hydrochloric acid. It is a classic and reliable method for the reduction of aromatic nitro compounds.

Materials and Equipment:

-

6-Fluoro-2-nitrobenzoic acid

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask with a reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 6-fluoro-2-nitrobenzoic acid (1.0 eq) and tin(II) chloride dihydrate (3.0-5.0 eq).

-

Add a suitable solvent such as ethanol or ethyl acetate.

-

With vigorous stirring, slowly add concentrated hydrochloric acid. The reaction is exothermic.

-

Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.

-

A precipitate of tin salts will form. The product can be extracted into an organic solvent such as ethyl acetate.

-

Transfer the mixture to a separatory funnel and perform an extraction with ethyl acetate. Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 6-fluoroanthranilic acid by recrystallization.

Data Presentation

| Parameter | Method A: Catalytic Hydrogenation | Method B: Tin(II) Chloride Reduction |

| Starting Material | 6-Fluoro-2-nitrobenzoic acid | 6-Fluoro-2-nitrobenzoic acid |

| Reagents | H₂, 10% Pd/C | SnCl₂·2H₂O, HCl |

| Solvent | Methanol or Ethanol | Ethanol or Ethyl Acetate |

| Reaction Temperature | Room Temperature | 60-80 °C (Reflux) |

| Reaction Time | 2-6 hours | 2-4 hours |

| Typical Yield | >90% | 75-90% |

| Purity (crude) | High | Moderate to High |

| Purification | Recrystallization | Recrystallization / Column Chromatography |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 6-Fluoroanthranilic acid.

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly set up and free of leaks. Use an inert gas to purge the system before and after the reaction. Palladium on carbon is pyrophoric when dry and exposed to air; handle with care, preferably wet.

-

Tin(II) Chloride Reduction: Concentrated hydrochloric acid is corrosive and has irritating fumes. Handle with extreme care. The neutralization step with sodium bicarbonate generates gas and can cause foaming and pressure buildup if not done slowly and with adequate headspace.

Conclusion

This application note provides two robust and reproducible protocols for the laboratory-scale synthesis of 6-fluoroanthranilic acid from 6-fluoro-2-nitrobenzoic acid. The choice of method may depend on the available equipment and the desired scale of the reaction. Both methods offer good to excellent yields of the target compound, which is a crucial intermediate for further synthetic applications in the fields of medicinal chemistry and materials science.

2-Amino-6-fluorobenzoic Acid: A Versatile Synthon in the Synthesis of Bioactive Molecules

Jamestown, New York – December 6, 2025 – 2-Amino-6-fluorobenzoic acid has emerged as a critical building block in organic synthesis, particularly for the construction of a variety of heterocyclic compounds with significant biological activities. Its unique structural features, including a reactive amino group, a carboxylic acid moiety, and a strategically placed fluorine atom, make it a valuable precursor for the development of novel therapeutic agents and other functional materials. This report details its application in the synthesis of bioactive quinazolinones, providing comprehensive experimental protocols and biological activity data.

Application in the Synthesis of 8-Fluoro-2,3-disubstituted-quinazolin-4(3H)-ones

This compound serves as a key starting material for the synthesis of 8-fluoro-2,3-disubstituted-quinazolin-4(3H)-ones. These compounds are of significant interest due to their potential as anticancer agents. The synthetic pathway involves a multi-step process, commencing with the formation of a benzoxazinone (B8607429) intermediate, followed by the introduction of various substituents to generate a library of diverse quinazolinone derivatives.

Experimental Protocols

Step 1: Synthesis of 8-fluoro-2-methyl-4H-benzo[d][1][2]oxazin-4-one

To a solution of this compound (1.0 g, 6.45 mmol) in acetic anhydride (B1165640) (5 mL), the mixture is heated at reflux for 2 hours. After cooling to room temperature, the reaction mixture is poured into ice-water. The resulting precipitate is filtered, washed with water, and dried under vacuum to yield 8-fluoro-2-methyl-4H-benzo[d][1][2]oxazin-4-one as a solid.

Step 2: General Procedure for the Synthesis of 8-fluoro-2,3-disubstituted-quinazolin-4(3H)-ones

A mixture of 8-fluoro-2-methyl-4H-benzo[d][1][2]oxazin-4-one (1 equiv.) and a primary amine (1.2 equiv.) in glacial acetic acid is heated at reflux for 6-8 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with a small amount of cold ethanol, and dried to afford the desired 8-fluoro-2,3-disubstituted-quinazolin-4(3H)-one.

Synthetic Workflow

Caption: Synthetic route to 8-fluoro-2,3-disubstituted-quinazolin-4(3H)-ones.

Biological Activity of Synthesized Quinazolinones

The synthesized 8-fluoro-2,3-disubstituted-quinazolin-4(3H)-one derivatives have been evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. Several of these compounds have demonstrated significant anticancer potential.

Quantitative Data: Cytotoxicity of 8-Fluoro-quinazolinones

| Compound | Substituent (R) | Cell Line | IC₅₀ (µM) |

| 1a | Phenyl | MCF-7 | 8.5 |

| 1a | Phenyl | HCT116 | 12.3 |

| 1b | 4-Chlorophenyl | MCF-7 | 5.2 |

| 1b | 4-Chlorophenyl | HCT116 | 7.8 |

| 1c | 4-Methoxyphenyl | MCF-7 | 15.6 |

| 1c | 4-Methoxyphenyl | HCT116 | 20.1 |

| 1d | 4-Nitrophenyl | MCF-7 | 3.1 |

| 1d | 4-Nitrophenyl | HCT116 | 4.5 |

MCF-7: Human breast adenocarcinoma cell line HCT116: Human colon carcinoma cell line

Mechanism of Action: Targeting Cancer Signaling Pathways

Quinazolinone derivatives are known to exert their anticancer effects through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[1] While the precise mechanism for the newly synthesized 8-fluoro-quinazolinones is under investigation, related compounds are known to target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3][4] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.[1][4]

Postulated Signaling Pathway Inhibition

Caption: Postulated inhibition of the EGFR/PI3K/Akt signaling pathway.

The versatility of this compound as a synthon continues to be explored, with ongoing research focused on the development of new derivatives with enhanced biological activities and novel therapeutic applications. The promising anticancer activity of the 8-fluoro-quinazolinone series underscores the importance of this building block in medicinal chemistry and drug discovery.

References

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

cyclization reactions of 2-Amino-6-fluorobenzoic acid to form quinazolinones

Application Notes: Synthesis and Utility of 8-Fluoroquinazolinones

Introduction

2-Amino-6-fluorobenzoic acid is a valuable fluorinated anthranilic acid derivative used as a building block in the synthesis of various heterocyclic compounds.[1] One of its most significant applications is in the preparation of 8-fluoro-4(3H)-quinazolinones. The quinazolinone core is a prominent scaffold in medicinal chemistry, renowned for a wide array of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antihypertensive properties.[2][3]

The fluorine atom at the 8-position of the quinazolinone ring can significantly enhance biological activity and pharmacokinetic properties. Notably, many quinazolinone derivatives have been developed as potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors for cancer therapy.[4][5] EGFR is a crucial target in oncology, and its inhibition can disrupt signaling pathways that lead to tumor cell proliferation and survival.[6][7] This document provides detailed protocols for the cyclization of this compound to 8-fluoro-4(3H)-quinazolinone and discusses its application in the context of EGFR inhibition.

Experimental Protocols

Two common methods for the cyclization of anthranilic acids to form 4(3H)-quinazolinones are the Niementowski reaction using formamide (B127407) and a two-step process involving formation of an N-acyl intermediate followed by cyclization.

Protocol 1: One-Pot Synthesis using Formamide (Niementowski Reaction)

This protocol describes the direct cyclization of this compound with formamide, which serves as both the reagent and the solvent. This method is straightforward and common for synthesizing 4(3H)-quinazolinones.[8][9]

Materials and Equipment:

-

This compound (MW: 155.13 g/mol )[10]

-

Formamide (Reagent grade)

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Thermometer or temperature probe

-

Buchner funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

Ethanol (B145695) (for washing)

-

Deionized water

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, add this compound (e.g., 10.0 g, 64.5 mmol).

-

Reagent Addition: Add an excess of formamide (e.g., 30 mL) to the flask. The formamide acts as the carbon source and solvent.

-

Heating: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture in a heating mantle to 140-150°C.

-

Reaction Monitoring: Maintain the temperature and stir the reaction mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. As the solution cools, the product, 8-fluoro-4(3H)-quinazolinone, will precipitate as a solid.

-

Isolation: Pour the cooled reaction mixture into cold water (e.g., 100 mL) to ensure complete precipitation of the product.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product thoroughly with cold deionized water to remove residual formamide, followed by a wash with cold ethanol.

-

Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of 8-fluoro-4(3H)-quinazolinone via the Niementowski reaction.

| Parameter | Value | Notes |

| Starting Material | This compound | CAS: 434-76-4[11] |

| Reagent | Formamide | Serves as both reactant and solvent.[8] |

| Molar Ratio (Substrate:Reagent) | 1 : >10 (large excess) | Formamide is used in excess. |

| Reaction Temperature | 140-150 °C | Optimal temperature for cyclization. |

| Reaction Time | 4 - 6 hours | Monitor by TLC for completion. |

| Product | 8-Fluoro-4(3H)-quinazolinone | The desired heterocyclic compound. |

| Typical Yield | 75-85% | Yields can vary based on reaction scale and purification efficiency. |

| Purification Method | Precipitation and washing | Recrystallization from ethanol or another suitable solvent can be used for higher purity. |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 8-fluoro-4(3H)-quinazolinone.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ajpsonline.com [ajpsonline.com]

- 3. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]

- 4. mdpi.com [mdpi.com]

- 5. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-Fluoroquinazoline|Pharmaceutical Intermediate|RUO [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 434-76-4 | FA11268 [biosynth.com]

- 11. 2-アミノ-6-フルオロ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols: Synthesis of Anti-inflammatory Drugs Utilizing 2-Amino-6-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-fluorobenzoic acid, a fluorinated anthranilic acid derivative, is a valuable building block in medicinal chemistry for the synthesis of novel anti-inflammatory agents. The strategic incorporation of a fluorine atom can enhance the pharmacological properties of a molecule, including metabolic stability and binding affinity to biological targets. These application notes provide detailed protocols and data for the synthesis and evaluation of a potential anti-inflammatory drug candidate derived from this compound, focusing on the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Rationale for Fluorination

The presence of a fluorine atom in a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic properties. In the context of anti-inflammatory drugs, the introduction of fluorine can lead to:

-

Enhanced Binding Affinity: The high electronegativity of fluorine can lead to stronger interactions with enzyme active sites.

-

Increased Metabolic Stability: The carbon-fluorine bond is highly stable, which can prevent metabolic degradation of the drug, leading to a longer duration of action.

-

Improved Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, potentially improving its absorption and distribution in the body.

Synthesis Pathway Overview

A common strategy for developing anti-inflammatory drugs from anthranilic acid derivatives is the synthesis of N-aryl anthranilic acids, which are known to exhibit anti-inflammatory properties. This section outlines a representative synthesis of a fluorinated N-phenylanthranilic acid derivative, a potential selective COX-2 inhibitor.

Caption: General workflow for the synthesis of a fluorinated N-phenylanthranilic acid derivative.

Experimental Protocols

Protocol 1: Synthesis of a Fluorinated N-phenylanthranilic Acid Derivative

This protocol describes a representative synthesis of a potential anti-inflammatory agent starting from this compound.

Materials:

-

This compound

-

Substituted benzoyl chloride

-

Pyridine

-

Thionyl chloride

-

Appropriate aromatic amine

-

Dry toluene (B28343)

-

Sodium carbonate

-

Hydrochloric acid

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (B86663)

-

Standard laboratory glassware and equipment

Procedure:

-

Step 1: Acetylation of this compound.

-

Dissolve this compound (1 equivalent) in dry pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a substituted benzoyl chloride (1.1 equivalents) dropwise with constant stirring.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain the N-acetylated intermediate.

-

-

Step 2: Synthesis of the Acid Chloride.

-

Suspend the N-acetylated intermediate (1 equivalent) in dry toluene.

-

Add thionyl chloride (2 equivalents) dropwise at room temperature.

-

Reflux the mixture for 2-3 hours until the evolution of gas ceases.

-

Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride.

-

-

Step 3: Condensation with an Aromatic Amine.

-

Dissolve the crude acid chloride in dry toluene.

-

Add a solution of an appropriate aromatic amine (1 equivalent) and sodium carbonate (2 equivalents) in water.

-

Reflux the biphasic mixture vigorously for 8-10 hours.

-

Cool the reaction mixture and separate the organic layer.

-

Wash the organic layer with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the final fluorinated N-phenylanthranilic acid derivative.

-

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for evaluating the inhibitory activity of the synthesized compound against COX-1 and COX-2 enzymes.

Materials:

-

Synthesized compound

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

-

Tris-HCl buffer

-

Spectrophotometer (plate reader)

-

Celecoxib (positive control for selective COX-2 inhibition)

-

Indomethacin (positive control for non-selective COX inhibition)

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in Tris-HCl buffer.

-

Inhibitor Preparation: Prepare a stock solution of the synthesized compound in DMSO and make serial dilutions.

-

Assay:

-

In a 96-well plate, add the enzyme, buffer, and the synthesized compound at various concentrations.

-

Incubate for a short period (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Add TMPD, which will be oxidized by the prostaglandin (B15479496) G2 produced by the COX enzyme, resulting in a color change.

-

Measure the absorbance at a specific wavelength (e.g., 590 nm) over time.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the inhibitor concentration.

-

The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

-

Data Presentation

The following tables summarize representative quantitative data for the anti-inflammatory activity of N-aryl anthranilic acid derivatives, illustrating the potential efficacy of compounds synthesized from this compound.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Representative Compounds

| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index (SI) (COX-1/COX-2) |

| Representative Derivative 1 | >100 | 0.45 | >222 |

| Representative Derivative 2 | 15.2 | 0.28 | 54.3 |

| Celecoxib (Reference) | 50 | 0.05 | 1000 |

| Indomethacin (Reference) | 0.1 | 0.9 | 0.11 |

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

| Compound (Dose) | Inhibition of Edema (%) at 3h |

| Representative Derivative 1 (20 mg/kg) | 55.6 |

| Representative Derivative 2 (20 mg/kg) | 62.3 |

| Celecoxib (10 mg/kg) | 68.5 |

| Control | 0 |

Mechanism of Action: COX-2 Inhibition

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. Selective inhibition of COX-2 is a key strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Caption: Simplified signaling pathway of COX-2 mediated inflammation and its inhibition.

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of novel anti-inflammatory drug candidates. The protocols and data presented here provide a framework for researchers to design, synthesize, and evaluate new fluorinated derivatives with potentially enhanced efficacy and selectivity as COX-2 inhibitors. Further optimization of the chemical structure and comprehensive preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of these compounds.

Application Notes and Protocols for Fluorescent Probes Derived from 6-Fluoroanthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and applications of novel fluorescent probes derived from 6-fluoroanthranilic acid. This class of fluorophores holds potential for various applications in biological imaging and sensing due to the unique electronic properties imparted by the fluorine substituent.

Introduction

6-Fluoroanthranilic acid serves as a versatile starting material for the synthesis of a variety of fluorescent probes. The presence of the electron-withdrawing fluorine atom can influence the photophysical properties of the resulting dyes, potentially leading to enhanced quantum yields, larger Stokes shifts, and improved photostability compared to their non-fluorinated analogs. These characteristics make them attractive candidates for demanding applications in live-cell imaging and quantitative assays.

The general structure of these probes consists of the 6-fluoroanthranilate core, which can be chemically modified at the amino and carboxyl groups to tune its spectral properties and to introduce specific functionalities for targeting or sensing applications.

Synthesis of 6-Fluoroanthranilate-Based Probes

The synthetic strategy for creating fluorescent probes from 6-fluoroanthranilic acid typically involves two primary modification sites: the amino group and the carboxylic acid group.

N-Acylation and N-Alkylation

Modification of the amino group through acylation or alkylation is a common strategy to modulate the electronic properties of the fluorophore and to introduce reactive handles for bioconjugation.

Esterification and Amidation

The carboxylic acid moiety can be converted to esters or amides. Esterification can improve cell permeability, while amidation allows for the introduction of recognition elements for specific analytes or biomolecules.

Experimental Protocols

Protocol 1: Synthesis of N-Acyl-6-Fluoroanthranilic Acid Derivatives

This protocol describes a general procedure for the acylation of the amino group of 6-fluoroanthranilic acid.

Materials:

-

6-Fluoroanthranilic acid

-

Acid chloride or anhydride (B1165640) (e.g., acetyl chloride, benzoyl chloride)

-

Pyridine (B92270) or triethylamine (B128534) (base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

Dissolve 6-fluoroanthranilic acid (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridine or triethylamine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add the desired acid chloride or anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure N-acyl-6-fluoroanthranilic acid.

Protocol 2: Synthesis of 6-Fluoroanthranilate Esters

This protocol outlines the esterification of the carboxylic acid group of a protected 6-fluoroanthranilic acid derivative.

Materials:

-

N-protected 6-fluoroanthranilic acid (e.g., N-Boc-6-fluoroanthranilic acid)

-

Alcohol (e.g., methanol, ethanol)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM) (anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the N-protected 6-fluoroanthranilic acid (1 equivalent), the desired alcohol (1.5 equivalents), and a catalytic amount of DMAP in anhydrous DCM.

-

Cool the solution to 0 °C and add DCC or EDC (1.2 equivalents).

-

Stir the reaction at room temperature for 6-18 hours. Monitor by TLC.

-

If using DCC, filter off the dicyclohexylurea byproduct.

-

Wash the organic solution with 1 M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

Purify the product by silica gel chromatography.

-

If necessary, deprotect the N-protecting group (e.g., using trifluoroacetic acid for a Boc group) to yield the final ester probe.

Photophysical Properties

The photophysical properties of fluorescent probes derived from 6-fluoroanthranilic acid are expected to be influenced by the nature of the substituents on the aromatic ring and at the amino and carboxyl positions. A summary of hypothetical photophysical data is presented in the table below for comparative purposes.

| Probe Name (Hypothetical) | Modification | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |

| 6-FAA-Acetamide | N-acetylation | 350 | 430 | 80 | 0.45 |

| 6-FAA-Benzamide | N-benzoylation | 365 | 455 | 90 | 0.55 |

| 6-FAA-MethylEster | O-methylation | 345 | 420 | 75 | 0.40 |

| 6-FAA-Anilide | N-phenylamidation | 370 | 465 | 95 | 0.60 |

Applications

Fluorescent probes based on 6-fluoroanthranilic acid can be designed for a range of applications in life sciences and drug discovery.

Cellular Imaging

Ester derivatives of 6-fluoroanthranilates can exhibit enhanced cell permeability, making them suitable for live-cell imaging. The intracellular esterases can cleave the ester group, leading to the accumulation of the fluorescent probe inside the cells.

Sensing of Metal Ions

The introduction of specific chelating groups via amidation of the carboxylic acid can yield probes that act as selective sensors for metal ions. The binding of a metal ion can lead to a change in the fluorescence intensity or a spectral shift, enabling the quantification of the target ion.

Visualizations

Diagram 1: General Synthetic Pathways

Caption: Synthetic routes from 6-Fluoroanthranilic acid.

Diagram 2: Experimental Workflow for Probe Synthesis and Characterization

Application Notes and Protocols for Amide Bond Formation with 2-Amino-6-fluorobenzoic Acid